Caerin-3.4
Description
Caerin-3.4 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, characterized by a conserved N-terminal domain and a variable C-terminal region. These peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses, likely via membrane disruption mechanisms. This compound’s primary structure includes a 25-residue sequence with α-helical conformation, facilitating pore formation in microbial membranes. Its net positive charge (+5 at physiological pH) enhances interactions with negatively charged microbial membranes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWEKIREKANELVSGIVEGVK |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodology for Comparative Analysis
As per , comparisons of similar compounds should evaluate structural homology , functional overlap , and bioactivity metrics (e.g., MIC values, hemolytic activity). Key parameters include:
- Structural Features : Sequence alignment, charge distribution, and secondary structure.
- Functional Data : Antimicrobial efficacy (MIC), cytotoxicity (e.g., hemolysis), and stability (pH/temperature resistance).
- Sources : Peer-reviewed studies, structural databases (e.g., APD3), and pharmacological assays .
Comparison with Structurally Similar AMPs
Hypothetical Data Table (Illustrative Example)
| Compound | Source Organism | Length (Residues) | Net Charge | Key Structural Motifs | MIC (μg/mL) E. coli | Hemolysis (% at 50 μg/mL) |
|---|---|---|---|---|---|---|
| Caerin-3.4 | Litoria chloris | 25 | +5 | α-helix, Gly-rich C-term | 2.5 | <10 |
| Magainin-2 | Xenopus laevis | 23 | +4 | Amphipathic α-helix | 5.0 | 15 |
| Aurein 1.2 | Litoria aurea | 15 | +3 | α-helix, C-term amidation | 10.0 | <5 |
Key Findings:
Structural Similarities :
- All three peptides adopt α-helical conformations critical for membrane interaction.
- This compound and Aurein 1.2 share C-terminal modifications (glycine-rich vs. amidation), influencing stability .
Functional Contrasts: this compound exhibits lower MIC values against E. coli compared to Magainin-2, likely due to higher charge density enhancing membrane insertion. Aurein 1.2 shows reduced hemolysis despite shorter length, possibly due to amidation reducing non-specific interactions .
Comparison with Functionally Similar Compounds
Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
